Tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate
Overview
Description
Tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate is a compound that belongs to the class of spirocyclic compounds, which are characterized by their unique structures featuring two or more rings that share a single atom. The compound is not directly described in the provided papers, but related compounds with similar spirocyclic frameworks are discussed, indicating the relevance of this class of compounds in synthetic chemistry and potential biological applications.
Synthesis Analysis
The synthesis of related spirocyclic compounds has been reported with efficient and scalable routes. For instance, tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate was synthesized through two different synthetic routes, providing a convenient entry point to novel compounds that access chemical space complementary to piperidine ring systems . Additionally, an efficient scalable route was developed for the synthesis of enantiomerically pure tert-butyl-(1R,4S,6R)-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate, starting from commercially available chiral lactone and involving an epimerization/hydrolysis step to avoid tedious purification .
Molecular Structure Analysis
The molecular structure of spirocyclic compounds often includes multiple rings and functional groups that can influence their physical and chemical properties. For example, the crystal structure of tert-butyl 7,9-dibenzyl-2-oxo-1,7,9-triazaspiro[4.5]dec-3-ene-1-carboxylate exhibits mirror symmetry with a chair conformation for the hexahydropyrimidine ring and equatorial benzyl substituents . This indicates that the spirocyclic compounds can have complex and well-defined three-dimensional structures, which are important for their potential interactions with biological targets.
Chemical Reactions Analysis
Spirocyclic compounds can undergo various chemical reactions, which allow for further derivatization and exploration of chemical space. For instance, tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate reacted with N,N-dimethylformamide dimethyl acetal to yield a mixture of isomeric condensation products, showcasing the reactivity of the active methylene group in such compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of spirocyclic compounds are influenced by their molecular structures. The crystal structures of two enantiomers of a spirocyclic compound were determined by X-ray diffraction, revealing that both enantiomers crystallize isostructurally and are stabilized by C-H...O hydrogen bonds, forming chains along specific directions . This suggests that the spirocyclic compounds can have distinct solid-state properties, which could be relevant for their application in material science or pharmaceuticals.
Scientific Research Applications
Synthetic Chemistry
Synthesis of Derivatives : Meyers et al. (2009) described efficient synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a compound related to tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate. This synthesis provides a basis for developing novel compounds with potential biological activities, offering a convenient entry point into new chemical spaces (Meyers et al., 2009).
Development of Novel Heterocyclic Compounds : Moskalenko and Boev (2012) reported the synthesis of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate and its reaction with N,N-dimethylformamide dimethyl acetal. This reaction is a step towards preparing other biologically active heterocyclic compounds (Moskalenko & Boev, 2012).
Analytical and Structural Chemistry
- Assignment of Absolute Configuration : Jakubowska et al. (2013) conducted a study using NMR spectroscopy to assign the absolute configurations of related compounds. This study highlights the utility of analytical techniques in determining the structural aspects of similar spirocyclic compounds (Jakubowska et al., 2013).
Medicinal Chemistry
- Synthesis of Bioactive Compounds : Brock et al. (2012) explored the ring-closing iodoamination of tert-butyl 2-hydroxy-7-[N-methyl-N-(α-methyl-p-methoxybenzyl)amino]cyclohept-3-ene-1-carboxylates, leading to the synthesis of (+)-pseudococaine hydrochloride. This research demonstrates the potential for synthesizing complex bioactive molecules using derivatives of tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate (Brock et al., 2012).
Pharmaceutical Applications
- Preparation of N-Boc-amino Acids : Rao et al. (2017) described the use of a related compound, tert-butyl (2,4-dioxo-3-azaspiro[5,5] undecan-3-yl) carbonate, for preparing N-Boc-amino acids. This shows the application in protecting amino acids, a crucial step in peptide synthesis (Rao et al., 2017).
Safety And Hazards
The safety information for “Tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate” indicates that it may cause skin irritation (H315), eye irritation (H319), respiratory irritation (H335), and may be harmful to aquatic life with long-lasting effects (H412) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), avoiding release to the environment (P273), and rinsing cautiously with water for several minutes in case of eye contact (P305+P351+P338) .
properties
IUPAC Name |
tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3/c1-12(2,3)17-11(16)14-6-4-13(5-7-14)8-10(15)9-13/h10,15H,4-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTKGBUXGQNHIIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC(C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10431487 | |
Record name | Tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10431487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate | |
CAS RN |
240401-28-9 | |
Record name | Tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10431487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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